1-(4-tert-butylphenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one
Overview
Description
4-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-tert-butylphenyl)butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with an allyl group and a tert-butylphenyl butanone moiety. This unique structure imparts significant biological and chemical properties to the compound.
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one involves several steps. One common method includes the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H₂O–DMSO system . This reaction is followed by the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve heating and the use of phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC) to enhance the reaction efficiency .
Chemical Reactions Analysis
4-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-tert-butylphenyl)butan-1-one undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For instance, halocyclization of the compound with bromine in DMF forms 3-bromomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium bromide . Oxidation reactions can be carried out using common oxidizing agents such as iodine in chloroform, leading to the formation of iodinated derivatives . Substitution reactions often involve the use of allyl halides and aqueous NaOH solutions .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and drug discovery. The triazinoindole core is known for its biological activities, including antimalarial, antidepressant, and antileishmanial properties . Additionally, derivatives of this compound have shown potential as DNA intercalating agents with antiviral and cytotoxic activities .
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one involves its interaction with various molecular targets and pathways. The compound’s triazinoindole core can intercalate with DNA, disrupting the replication process and leading to cytotoxic effects . Additionally, the compound’s ability to chelate iron ions plays a crucial role in its antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(4-tert-butylphenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one include other triazinoindole derivatives and indoloquinoxalines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities . For example, indolo[2,3-b]quinoxalines are known for their DNA intercalating properties and antiviral activities . The unique combination of the triazinoindole core with an allyl group and a tert-butylphenyl butanone moiety makes this compound distinct in its biological and chemical properties .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-5-16-30-21-10-7-6-9-20(21)23-24(30)27-25(29-28-23)32-17-8-11-22(31)18-12-14-19(15-13-18)26(2,3)4/h5-7,9-10,12-15H,1,8,11,16-17H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFRKHOZRRVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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